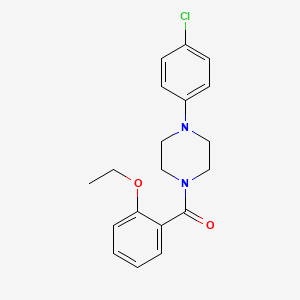
N-(4-chlorobenzyl)-3-methoxybenzamide
説明
N-(4-chlorobenzyl)-3-methoxybenzamide, also known as AG490, is a synthetic small molecule inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway is involved in various cellular processes, including cell proliferation, differentiation, and immune response. AG490 has been widely used in scientific research to investigate the role of JAK/STAT signaling in various diseases, including cancer, inflammation, and autoimmune disorders.
科学的研究の応用
Molecular Structure and Intermolecular Interactions
N-(4-chlorobenzyl)-3-methoxybenzamide has been studied for its molecular structure and intermolecular interactions. A study by Karabulut et al. (2014) focused on the molecular structure of a related compound, N-3-hydroxyphenyl-4-methoxybenzamide, revealing insights into its geometry, bond lengths, bond angles, and the influence of dimerization and crystal packing on its molecular structure. These findings are essential for understanding the physical and chemical properties of such compounds (Karabulut et al., 2014).
Inhibitor of Bacterial Cell Division
Research has shown that 3-Methoxybenzamide, a derivative of N-(4-chlorobenzyl)-3-methoxybenzamide, inhibits cell division in Bacillus subtilis, causing filamentation and lysis of cells. This suggests potential antibacterial applications, particularly in targeting the cell division system (Ohashi et al., 1999).
Physical Properties and Pharmaceutical Applications
Studies have also been conducted on the physical properties and potential pharmaceutical applications of derivatives of N-(4-chlorobenzyl)-3-methoxybenzamide. For instance, Sawale et al. (2016) examined the molar refraction and polarizability of a related antiemetic drug, providing insights into its physical properties in different solution environments (Sawale et al., 2016).
Dopamine Receptor Binding
The compound has been studied as a ligand for dopamine receptors. Perrone et al. (2000) investigated derivatives of N-(4-chlorobenzyl)-3-methoxybenzamide, particularly focusing on their binding profile at dopamine and other receptors, which is crucial for developing drugs targeting neurological conditions (Perrone et al., 2000).
Development of Antibacterial Agents
Haydon et al. (2010) explored the development of potent antibacterial compounds derived from 3-Methoxybenzamide, highlighting the potential of these derivatives in creating new antibacterial treatments with improved pharmaceutical properties (Haydon et al., 2010).
Process Development for Pharmaceutical Compounds
The development of industrial processes for producing pharmaceutical compounds related to N-(4-chlorobenzyl)-3-methoxybenzamide has also been researched. Charles et al. (1998) described the development of scalable reaction conditions for a potent PDE IV inhibitor, which could be relevant for producing related compounds (Charles et al., 1998).
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-19-14-4-2-3-12(9-14)15(18)17-10-11-5-7-13(16)8-6-11/h2-9H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQLPYZLIOUEOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-3-methoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5763029.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5763036.png)
![2,5-dimethyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5763044.png)
![1-[(2,4-dichlorophenoxy)acetyl]-4-nitro-1H-pyrazole](/img/structure/B5763049.png)
![4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B5763063.png)
![2-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid](/img/structure/B5763077.png)
![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B5763083.png)
![3,4-dimethoxy-N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5763086.png)
![N-(4-{N-[(4,5-dimethyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5763095.png)
![4-{[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5763097.png)


